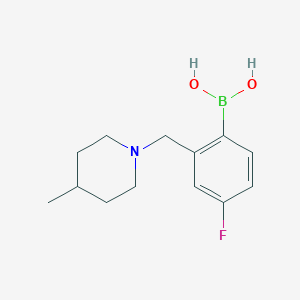

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Description

Properties

IUPAC Name |

[4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSQDRDMIMYDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCC(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001160469 | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-82-0 | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Group: The boronic acid group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Methylpiperidinylmethyl Group: This step involves the alkylation of the phenyl ring with a methylpiperidinylmethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The fluoro group and the methylpiperidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Drug Development

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is primarily utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of protease inhibitors and other therapeutics. Its boronic acid functionality allows for reversible binding to diols, which is crucial for the design of inhibitors targeting enzymes involved in various diseases.

Case Study: Protease Inhibitors

Recent studies have demonstrated that boronic acids can effectively inhibit serine proteases, which are implicated in cancer progression and viral infections. The incorporation of the 4-fluoro group enhances the compound's binding affinity and selectivity towards target enzymes, making it a valuable candidate in drug design.

Biological Research

This compound has been employed in biological assays to study enzyme activity and inhibition mechanisms. Its ability to form complexes with biomolecules allows researchers to investigate metabolic pathways and enzyme kinetics.

Case Study: Enzyme Kinetics

In a study focusing on the inhibition of a specific serine protease, researchers utilized this compound to assess its effect on substrate turnover rates. The results indicated a significant decrease in activity, confirming its role as a potent inhibitor.

Synthetic Chemistry

The compound serves as an important reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

In recent synthetic protocols, this boronic acid has been successfully used to couple aryl halides with various nucleophiles, leading to the formation of substituted phenyl compounds. The efficiency of these reactions highlights its utility in synthetic methodologies within medicinal chemistry.

Biological Activity

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid (CAS No. 1704063-82-0) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a range of properties that make it a candidate for various therapeutic applications, including its role as an inhibitor in enzymatic processes and its potential use in targeted drug delivery systems.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 251.1 g/mol

- Boiling Point : Approximately 374.5 °C (predicted)

- Density : 1.16 g/cm³ (predicted)

- pKa : 8.49 (predicted)

These properties suggest that the compound is stable under physiological conditions, which is crucial for its biological activity.

Boronic acids, including this compound, are known to interact with diols, which are prevalent in various biomolecules such as sugars and nucleic acids. This interaction can lead to the inhibition of specific enzymes, making boronic acids valuable in drug design, particularly as inhibitors of proteases and other enzymes involved in disease processes.

Cancer Therapeutics

The ability of phenylboronic acids to target cancer cells has been explored extensively. For example, phenylboronic acid derivatives have been integrated into nanoparticles to enhance their delivery to tumor sites. In vitro studies have shown improved cellular uptake and anti-tumor activity when these compounds are used in conjunction with chitosan nanoparticles (CSNPs) . The incorporation of this compound into such delivery systems could potentially improve the efficacy of chemotherapeutic agents by enhancing their localization and reducing systemic toxicity.

Study on Boronic Acid Derivatives

In a study focusing on the biological applications of phenylboronic acids, researchers explored various derivatives' effects on tumor penetration and cellular uptake. The findings revealed that compounds with boronic acid moieties significantly enhanced the efficacy of nanoparticles in targeting cancer cells compared to non-decorated nanoparticles . This suggests that this compound could be similarly effective if incorporated into nanoparticle formulations.

Enzyme Inhibition Studies

Another area of interest is the inhibition of enzymes such as carbonic anhydrases by boronic acids. These enzymes play a crucial role in maintaining pH balance within cells and are implicated in various diseases, including cancer. The structural characteristics of boronic acids allow them to act as reversible inhibitors, providing a pathway for developing therapeutic agents that can modulate enzyme activity effectively .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₃H₂₀BNO₂

- Molecular Weight : 233.12 g/mol

- CAS Registry Number : 1313737-75-5

- Purity : ≥95% (as per commercial sources) .

Comparison with Structural Analogs

Substituent Variations in Boronic Acids

The table below compares the target compound with structurally similar phenylboronic acids:

Key Structural and Functional Differences

Replacing piperidine with pyrrolidine (5-membered ring) reduces steric hindrance and alters solubility . The piperazine analog (with an additional nitrogen) may enhance coordination to metal catalysts, improving catalytic efficiency in certain reactions .

Electron-Withdrawing Groups :

- The CF₃ group in 4-Fluoro-2-(trifluoromethyl)phenylboronic acid increases electron deficiency at the boron center, accelerating transmetallation in Suzuki-Miyaura couplings but may reduce stability under basic conditions .

Hydroxy vs. Fluoro Substituents :

Reactivity and Catalytic Performance

Suzuki-Miyaura Cross-Coupling :

- Steric bulk from the piperidine group in the target compound may lower yields compared to less hindered analogs (e.g., phenylboronic acid) . shows that 4-methoxyphenylboronic acid (less bulky) gives lower yields than phenylboronic acid, suggesting steric factors dominate over electronic effects .

- Piperazine-containing analogs could improve palladium catalyst coordination, enhancing reaction efficiency .

Catalytic Applications :

- Boronic acids with ortho-carboxylic acid groups (e.g., 2-CPBA) exhibit unique catalytic activity in glucose-to-HMF conversion due to intramolecular B-O coordination, a feature absent in the target compound .

Q & A

Basic: What are the established synthetic routes for 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid reacts with halogenated aryl partners. Key steps include:

- Pre-functionalization : Introduce the 4-methylpiperidinylmethyl group via nucleophilic substitution or reductive amination on a pre-fluorinated benzyl chloride intermediate.

- Boronation : Employ Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Reaction Optimization : Control temperature (60–100°C), solvent (THF or dioxane), and base (K₂CO₃ or Cs₂CO₃) to enhance yield. Oxygen-free conditions are critical to prevent boronic acid oxidation .

Advanced: How does the 4-methylpiperidinyl substituent affect the electronic properties and reactivity of the boronic acid group in cross-coupling reactions?

Methodological Answer:

The 4-methylpiperidinyl group acts as an electron-donating substituent, modulating the boronic acid’s Lewis acidity. This can be analyzed via:

- DFT Calculations : Compute frontier orbitals (HOMO/LUMO) to assess electron density distribution. Comparative studies with analogs (e.g., 4-Formylphenylboronic acid) show substituent-dependent shifts in B-OH acidity .

- Reactivity Tests : Compare coupling rates with electron-deficient vs. electron-rich aryl halides. Steric effects from the piperidine ring may hinder transmetallation in bulky substrates .

Basic: What purification techniques are recommended for this compound, considering its solubility and stability?

Methodological Answer:

- Chromatography : Use silica gel columns with eluents like ethyl acetate/hexane (1:3). The compound’s moderate polarity requires gradient elution to isolate it from byproducts .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility data. Monitor thermal stability, as boronic acids may decompose above 150°C .

Advanced: How can conformational analysis of the 4-methylpiperidine ring be conducted to understand its impact on crystallographic structure?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement. The piperidine ring’s chair vs. boat conformation influences packing efficiency. Hydrogen bonding between B-OH and adjacent fluorine may stabilize specific conformations .

- NMR Analysis : Perform NOESY to detect through-space interactions between the piperidine methyl group and aromatic protons, revealing preferred conformers in solution .

Data Contradiction: How to resolve discrepancies in reported reaction yields when using different palladium catalysts for Suzuki-Miyaura couplings?

Methodological Answer:

- Catalyst Screening : Compare Pd(PPh₃)₄ (homogeneous) vs. Pd/C (heterogeneous). Homogeneous catalysts often outperform in sterically hindered systems .

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance turnover in electron-rich substrates. Track catalytic activity via ICP-MS to detect Pd leaching .

- Base Selection : Cs₂CO₃ improves solubility of boronate intermediates, reducing side reactions. Correlate yield with base pKa using a controlled experimental matrix .

Basic: What spectroscopic methods are optimal for characterizing this compound, and what key peaks should be identified?

Methodological Answer:

- ¹H/¹³C NMR : Identify the fluorine-coupled aromatic proton (δ 6.8–7.2 ppm) and piperidine methyl (δ 1.2–1.4 ppm). Use DEPT-135 to distinguish CH₂ groups in the piperidine ring .

- IR Spectroscopy : Confirm B-OH stretching (~3200–3400 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ with isotopic pattern confirming boron presence .

Advanced: What strategies can be employed to enhance the stability of this boronic acid in aqueous reaction conditions?

Methodological Answer:

- Protecting Groups : Use pinacol esterification to stabilize the boronic acid. Deprotection with mild acid (e.g., HCl/THF) regenerates active B-OH .

- pH Control : Maintain pH 7–9 to prevent protodeboronation. Buffered systems (e.g., phosphate) mitigate hydrolysis .

- Co-solvents : Add DMSO or DMF to improve solubility and reduce water-mediated degradation .

Data Contradiction: How to address conflicting computational vs. experimental data regarding the acidity of the boronic acid group?

Methodological Answer:

- Combined DFT-Titration : Perform DFT/B3LYP calculations (6-31G* basis set) to predict pKa, then validate via potentiometric titration in MeOH/H₂O. Discrepancies may arise from solvent effects not modeled computationally .

- Solvent Correction : Apply the COSMO-RS model to account for solvation energy differences. Reconcile theoretical and experimental pKa by adjusting dielectric constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.